5-Lipoxygenase vs. GSK-3β Selectivity Profile
4-(5-Bromothiophen-2-yl)oxazolidin-2-one exhibits a 5-lipoxygenase (5-LO) IC₅₀ of 3.60 μM in human neutrophils [1]. This value represents an 11.1-fold higher potency compared to its activity against porcine GSK-3α/β (IC₅₀ = 32.0 μM) in the same compound [2]. The selectivity margin is meaningful for inflammation-focused programs seeking to minimize GSK-3β-associated off-target effects.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.60 μM (3.60 × 10³ nM) against human 5-LO |
| Comparator Or Baseline | IC₅₀ = 32.0 μM (3.20 × 10⁴ nM) against porcine GSK-3α/β (same compound) |
| Quantified Difference | 11.1-fold greater potency for 5-LO vs GSK-3β |
| Conditions | Human neutrophils; cell-intact assay; presence of 20 μM A23187/AA ionophore; product formation measurement relative to control |
Why This Matters
This intra-compound selectivity profile enables researchers to prioritize the compound for 5-LO pathway studies while providing a quantified benchmark for acceptable GSK-3β off-target exposure.
- [1] BindingDB BDBM50012184. Assay Description: Inhibition of 5-LO in human neutrophils assessed as product formation by cell-intact assay relative to control in presence of 20 μM A23187/AA ionophore. IC₅₀ = 3.60 × 10³ nM. View Source
- [2] BindingDB BDBM50012184. Assay Description: Inhibition of porcine brain GSK-3α/β incubated for 30 mins in presence of [³³P]-gamma ATP by scintillation counter analysis. IC₅₀ = 3.20 × 10⁴ nM. View Source
